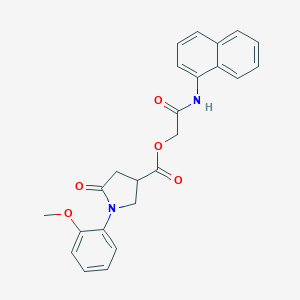
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as NAO, is a synthetic compound that has been widely used in scientific research. NAO is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular energy production.
Mecanismo De Acción
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a potent inhibitor of mitochondrial complex I by binding to the ubiquinone-binding site of the enzyme. This results in the inhibition of electron transfer from NADH to ubiquinone, leading to a decrease in mitochondrial respiration and ATP production. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of ROS production, and the activation of cell death pathways. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its potent inhibitory effect on mitochondrial complex I, its ability to induce ROS production, and its neuroprotective effects. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for the use of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. One potential direction is the development of novel derivatives of this compound with improved potency and selectivity for complex I inhibition. Another direction is the investigation of the role of complex I inhibition in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Finally, the therapeutic potential of this compound and its derivatives should be further explored in preclinical and clinical studies.
Métodos De Síntesis
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multistep process involving the condensation of 2-naphthylamine and 2-oxoethyl acrylate, followed by the reaction with 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been widely used in scientific research to study the role of mitochondrial complex I in various cellular processes, including energy metabolism, oxidative stress, and cell death. This compound has been shown to be an effective tool to investigate the function of complex I in different cell types, including neurons, cardiomyocytes, and cancer cells.
Propiedades
Fórmula molecular |
C24H22N2O5 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-30-21-12-5-4-11-20(21)26-14-17(13-23(26)28)24(29)31-15-22(27)25-19-10-6-8-16-7-2-3-9-18(16)19/h2-12,17H,13-15H2,1H3,(H,25,27) |
Clave InChI |
XQOABMBOBQVUCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)